molecular formula C11H14Cl4N2 B13151889 3-(4,6-Dichloro-1H-indol-3-YL)propan-1-amine 2hcl

3-(4,6-Dichloro-1H-indol-3-YL)propan-1-amine 2hcl

Cat. No.: B13151889
M. Wt: 316.0 g/mol
InChI Key: QOWUISQKGDPEMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4,6-Dichloro-1H-indol-3-yl)propan-1-aminedihydrochloride is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Chemical Reactions Analysis

Types of Reactions

3-(4,6-Dichloro-1H-indol-3-yl)propan-1-aminedihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(4,6-Dichloro-1H-indol-3-yl)propan-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,6-Dichloro-1H-indol-3-yl)propan-1-aminedihydrochloride is unique due to its specific chlorination pattern and the presence of the propan-1-amine group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research .

Biological Activity

3-(4,6-Dichloro-1H-indol-3-YL)propan-1-amine dihydrochloride is a compound belonging to the indole family, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications in medicinal chemistry.

The compound's molecular formula is C11H12Cl2NC_{11}H_{12}Cl_2N, with a molecular weight of approximately 243.13 g/mol. It features a unique chlorination pattern at the 4 and 6 positions of the indole ring, contributing to its distinct biological properties.

PropertyValue
Molecular FormulaC11H12Cl2NC_{11}H_{12}Cl_2N
Molecular Weight243.13 g/mol
IUPAC Name3-(4,6-dichloro-1H-indol-3-yl)propan-1-amine dihydrochloride
InChI KeyQOWUISQKGDPEMC-UHFFFAOYSA-N

Synthesis

The synthesis of 3-(4,6-Dichloro-1H-indol-3-YL)propan-1-amine dihydrochloride typically involves several steps:

  • Formation of the Indole Core : This can be achieved through Fischer indole synthesis.
  • Chlorination : The indole core is chlorinated using agents like thionyl chloride.
  • Attachment of Propan-1-amine : The chlorinated indole reacts with propan-1-amine under basic conditions.
  • Formation of Dihydrochloride Salt : The final step involves treatment with hydrochloric acid to form the dihydrochloride salt .

The biological activity of this compound primarily stems from its interaction with various molecular targets within cells. It is believed to modulate enzyme activities that are crucial for cellular processes, including:

  • Inhibition of Tubulin Polymerization : This leads to cell cycle arrest and apoptosis in cancer cells.
  • Antiviral and Antimicrobial Properties : The compound has shown potential in inhibiting viral replication and bacterial growth .

Anticancer Activity

Research has indicated that 3-(4,6-Dichloro-1H-indol-3-YL)propan-1-amine dihydrochloride exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • IC50 Values : Studies have reported IC50 values in the low micromolar range against A549 lung cancer cells, indicating strong antiproliferative effects .

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : It has been tested against strains such as MRSA, showing MIC values as low as 0.98 μg/mL, highlighting its potential as an effective antimicrobial agent .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

  • Anticancer Study :
    • A study evaluated the effect of the compound on A549 cells and found a preferential suppression of rapidly dividing cells compared to non-tumor fibroblasts.
    • The study suggested that the compound could serve as a lead for developing new anticancer therapies due to its selective cytotoxicity .
  • Antimicrobial Evaluation :
    • Another research highlighted its effectiveness against Staphylococcus aureus and other bacterial strains, reinforcing its potential application in treating infections caused by resistant bacteria .

Properties

Molecular Formula

C11H14Cl4N2

Molecular Weight

316.0 g/mol

IUPAC Name

3-(4,6-dichloro-1H-indol-3-yl)propan-1-amine;dihydrochloride

InChI

InChI=1S/C11H12Cl2N2.2ClH/c12-8-4-9(13)11-7(2-1-3-14)6-15-10(11)5-8;;/h4-6,15H,1-3,14H2;2*1H

InChI Key

QOWUISQKGDPEMC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC=C2CCCN)Cl)Cl.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.